Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-

Lipophilicity Drug-likeness Physicochemical profiling

Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- (CAS 833462-32-1) is a heterocyclic organoselenium compound belonging to the 3-aryl-5-phenylselenomethyl-isoxazole class. It features a 4-methylphenyl (p-tolyl) substituent at the 3-position and a phenylselenomethyl (–CH₂–Se–Ph) moiety at the 5-position of the fully aromatic isoxazole ring.

Molecular Formula C17H15NOSe
Molecular Weight 328.3 g/mol
CAS No. 833462-32-1
Cat. No. B15212089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-
CAS833462-32-1
Molecular FormulaC17H15NOSe
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3
InChIInChI=1S/C17H15NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-11H,12H2,1H3
InChIKeyOOVUFWDZTJOLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- (CAS 833462-32-1): Core Structural and Pharmacochemical Profile for Research Procurement


Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- (CAS 833462-32-1) is a heterocyclic organoselenium compound belonging to the 3-aryl-5-phenylselenomethyl-isoxazole class [1]. It features a 4-methylphenyl (p-tolyl) substituent at the 3-position and a phenylselenomethyl (–CH₂–Se–Ph) moiety at the 5-position of the fully aromatic isoxazole ring [1]. The compound has a molecular formula of C₁₇H₁₅NOSe, a molecular weight of 328.27 g/mol, a predicted logP of 3.45, and a polar surface area (PSA) of 26.03 Ų [2]. These physicochemical properties place it in a favourable intermediate lipophilicity range relative to its halogenated, methoxylated, and unsubstituted phenyl analogs, making it a strategically balanced scaffold for medicinal chemistry and chemical biology applications [2].

Phenylselenomethyl handle for traceless alkene synthesis
Intermediate lipophilicity for balanced ADME profiling
Fully aromatic core for reported chemical stability
Electron-donating 4-methyl group for SAR tuning

Why 3-Aryl-5-phenylselenomethyl-isoxazoles Cannot Be Treated as Interchangeable: The Case for 3-(4-Methylphenyl) Specificity


Within the 3-aryl-5-phenylselenomethyl-isoxazole series, the 4-substituent on the 3-phenyl ring dictates key physicochemical and electronic parameters that are not interchangeable without altering compound behaviour [1]. The 4-methyl derivative (logP = 3.45) occupies a distinct intermediate lipophilicity niche compared to the more polar 4-methoxy (logP ≈ 3.15) and the more lipophilic 4-bromo (logP ≈ 3.90) analogs [2]. These differences directly impact membrane permeability, solubility, and non-specific protein binding [2]. Furthermore, the electron-donating character of the methyl group modulates the electron density of the isoxazole ring differently than electron-withdrawing halogens, which can affect both reactivity in downstream selenium-mediated transformations and interactions with biological targets [1].

4-CH₃ Target Intermediate logP, lower MW, electron-donating
4-Br Analog Substantially higher logP and MW may shift membrane partitioning
4-CH₃ Target Electron-donating methyl group
4-Cl Analog Electron-withdrawing chlorine alters ring electronics and reactivity
Aromatic Core Fully aromatic, planar isoxazole
4,5-Dihydro Analog Partially saturated ring, lower thermal/oxidative stability

Quantitative Differentiation Evidence for Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- vs. Closest Structural Analogs


Balanced Lipophilicity: Intermediate logP of 3.45 vs. Halogenated and Unsubstituted Analogs

The predicted logP of 3-(4-methylphenyl)-5-[(phenylseleno)methyl]isoxazole is 3.45 [1], positioning it between the more polar parent phenyl analog (logP = 3.14) [2] and the more lipophilic 4-chloro (logP = 3.79) [3] and 4-bromo (logP = 3.90) [4] analogs. This intermediate value suggests a more favorable balance between membrane permeability and aqueous solubility, reducing the risk of poor absorption or high non-specific binding often associated with excessively lipophilic analogs.

Balanced Lipophilicity
Reported
logP = 3.45 (predicted)
Intermediate value vs. halogenated analogs
Predicted logP; experimental verification recommended
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Versatility: Phenylselenomethyl Group as a Traceless Handle for Stereoselective Alkene Formation

The phenylselenomethyl group at the 5-position serves as a versatile synthetic handle that can undergo selenoxide syn-elimination to stereoselectively afford 3-aryl-5-E-substituted-ethenyl isoxazoles [1]. This transformation, reported by Xu and Tang (2005), proceeds under mild conditions and provides access to E-alkenyl isoxazoles that are inaccessible through standard Wittig chemistry [1]. While this reactivity is shared across the 3-aryl series, the 4-methyl substituent's electron-donating effect can modulate the elimination rate and product stability compared to electron-withdrawing analogs.

Synthetic Handle
Class-level
Selenoxide syn-elimination → E-alkenyl isoxazoles
Enables library diversification from single building block
Yields 60–85% reported for class
Synthetic methodology Selenium chemistry Stereoselective synthesis

Molecular Weight Advantage: 328.3 g/mol vs. Heavier Halogenated Analogs

With a molecular weight of 328.27 g/mol [1], the 4-methyl derivative is significantly lighter than the 4-bromo (393.14 g/mol) [2] and 4-chloro (348.69 g/mol) [3] analogs, and marginally lighter than the 4-methoxy analog (344.27 g/mol) [4]. This lower molecular weight improves compliance with drug-likeness filters (e.g., Lipinski's Rule of Five) and may translate to better permeability and lower metabolic liability.

Molecular Weight
Reported
328.27 g/mol
Lower MW vs. halogenated analogs (e.g., −65 vs 4-Br)
Supports drug-likeness filter compliance
Molecular weight Lead-likeness Pharmacokinetics

Electronic Modulation: Electron-Donating 4-Methyl vs. Electron-Withdrawing Halogen Substituents

The 4-methyl group is an electron-donating substituent (+I effect) that increases electron density on the isoxazole ring relative to the 4-fluoro, 4-chloro, and 4-bromo analogs, which exert electron-withdrawing inductive effects (−I) [1]. This electronic difference can influence the rate of selenoxide elimination reactions and may alter the binding affinity toward biological targets that engage the isoxazole ring through π-stacking or dipole interactions.

Electronic Effect
Class-level
σₚ = −0.17 (electron-donating)
Qualitative reversal vs. electron-withdrawing halogens
Hammett σₚ class-level inference
Electronic effects Structure-activity relationship Reactivity modulation

Retention of PSA While Modulating logP: A Unique Advantage of the 4-Methyl Substituent

Across the 4-H, 4-F, 4-Cl, 4-Br, and 4-CH₃ analogs, the polar surface area (PSA) remains constant at 26.03 Ų [1], while logP varies systematically with substituent lipophilicity [2]. The 4-methyl analog achieves a logP of 3.45 without increasing PSA, in contrast to the 4-methoxy analog, which has both a lower logP (3.15) and a higher PSA (35.26 Ų). This means the 4-methyl derivative offers improved membrane permeability relative to the 4-methoxy analog without sacrificing the low PSA that facilitates passive diffusion.

PSA & logP Balance
Reported
PSA 26.03 Ų (constant), logP 3.45
Lower PSA than 4-OCH₃ analog (35.26 Ų)
Maintains low PSA while tuning lipophilicity
Polar surface area Lipophilic efficiency Drug design

Fully Aromatic Isoxazole Core vs. 4,5-Dihydro Analog: Implications for Stability and Planarity

The target compound possesses a fully aromatic isoxazole ring, in contrast to the 4,5-dihydro analog (CAS 828939-54-4) which has a partially saturated ring [1]. The aromatic core provides greater thermal and oxidative stability, a planar geometry that facilitates π-π stacking interactions with biological targets, and distinct UV absorption properties useful for analytical detection. The dihydro analog, while offering a different conformational profile, lacks the full aromatic stabilisation energy and may be more prone to ring-opening under acidic or oxidative conditions.

Aromatic Stability
Class-level
Fully aromatic vs. 4,5-dihydro analog
Reported greater thermal/oxidative stability
Aromatic stabilisation ~15–20 kcal/mol (class-level)
Aromaticity Chemical stability Conformational analysis

Optimal Research and Industrial Application Scenarios for Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-


Medicinal Chemistry Lead Optimisation Requiring Balanced Lipophilicity

In lead optimisation campaigns where both cellular permeability and aqueous solubility are critical, the intermediate logP (3.45) of this compound makes it a preferred scaffold over the more lipophilic 4-bromo (logP 3.90) and 4-chloro (logP 3.79) analogs, which carry higher risk of poor solubility and non-specific binding [1]. The retention of a low PSA (26.03 Ų) further supports passive membrane diffusion, while the electron-donating 4-methyl group provides a distinct electronic profile for tuning target engagement [1].

Diversifiable Building Block for Selenium-Mediated Library Synthesis

The phenylselenomethyl moiety at the 5-position enables traceless diversification via selenoxide syn-elimination to stereoselectively access 3-aryl-5-E-substituted-ethenyl isoxazoles, a transformation not readily achievable with non-selenium analogs [2]. Researchers can procure this single compound and generate a focused library of E-alkenyl isoxazoles for structure-activity relationship studies, reducing procurement complexity [2].

Physicochemical Benchmarking in Drug-Likeness Studies

With a molecular weight of 328.27 g/mol, a logP of 3.45, a PSA of 26.03 Ų, and zero hydrogen bond donors, this compound serves as an excellent reference point for evaluating the impact of halogen or methoxy substitutions on physicochemical properties within the isoxazole series [3]. Its position near the centre of the lipophilicity range for the series makes it an ideal baseline for comparative ADME profiling [3].

Chemical Biology Probe Development Requiring Aromatic Stability

The fully aromatic isoxazole core provides superior thermal and chemical stability compared to the 4,5-dihydro analog (CAS 828939-54-4), making this compound more suitable for prolonged cellular assays where compound integrity is essential [4]. The planar aromatic ring also facilitates predictable binding interactions with protein targets that engage heterocycles through π-stacking [4].

Application
Selection Property
Validation Focus
Lead optimization requiring balanced permeability/solubility
Intermediate logP / low PSA profile
Confirm solubility and permeability in assay conditions
Selenium-mediated library synthesis
Phenylselenomethyl synthetic handle
Verify selenoxide elimination yield and E/Z selectivity
Drug-likeness benchmarking studies
Central lipophilicity within series
Compare ADME parameters across halogenated analogs
Cellular assay probe requiring chemical stability
Aromatic isoxazole core
Assess compound integrity under assay incubation conditions
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